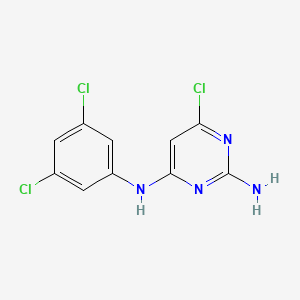

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

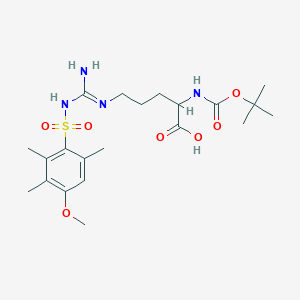

“6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is a chemical compound used in diverse scientific research. It is a pyrimidine derivative, which are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .Molecular Structure Analysis

The molecular formula of “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is C10H7Cl3N4. It has an average mass of 289.548 Da and a monoisotopic mass of 287.973633 Da .Chemical Reactions Analysis

The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学的研究の応用

Biomimetic Sensing

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine: has been utilized in the development of a biomimetic sensing system. This system employs a molecularly imprinted polymer that acts as an artificial receptor for the compound, allowing for its selective detection and electrochemical determination . Such sensors have potential applications in environmental monitoring and the detection of related compounds in various samples.

Anticancer Activity

The pyrimidine scaffold of NSC682521 is a common feature in many pharmacologically active compounds. Pyrimidine derivatives, including NSC682521, have been explored for their anticancer properties. They are investigated for their ability to inhibit cancer cell growth and proliferation by targeting specific pathways within the cells . This research is crucial for the development of new chemotherapy agents.

Antibacterial Properties

Research into NSC682521 has shown that it can be used to synthesize new derivatives with antibacterial properties. These derivatives have been tested against various bacterial strains, and some have shown promising results in comparison to standard antibiotics . This application is particularly important in the fight against antibiotic-resistant bacteria.

Antimicrobial Efficacy

The compound’s derivatives have also been evaluated for their antimicrobial efficacy. Studies have indicated that certain substitutions on the pyrimidine ring can enhance the antimicrobial activity, making these derivatives valuable for developing new antimicrobial agents .

Enzyme Inhibition

NSC682521 and its derivatives have been studied for their potential as enzyme inhibitors. By inhibiting specific enzymes, these compounds can interfere with the metabolic pathways of pathogens or cancer cells, providing a targeted approach to treatment .

Material Science Applications

The structural motif of NSC682521 is also of interest in material science. The compound’s derivatives can be incorporated into various materials to impart specific properties, such as increased durability or chemical resistance. This application is still in the exploratory phase but holds promise for the development of advanced materials .

作用機序

Target of Action

The primary targets of NSC682521 are Cyclin-Dependent Kinases 6 and 9 (CDK6/9) . These kinases play a crucial role in cell cycle progression and are promising therapeutic targets for cancer treatment .

Mode of Action

NSC682521 directly binds to CDK6/9, resulting in the suppression of their downstream signaling pathways . This interaction blocks cell cycle progression and induces cellular apoptosis .

Biochemical Pathways

The compound’s interaction with CDK6/9 affects the cell cycle progression pathway . By inhibiting CDK6/9, NSC682521 disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s hydrophobic character suggests it may have good membrane permeability, which could potentially enhance its bioavailability .

Result of Action

The inhibition of CDK6/9 by NSC682521 leads to cell cycle arrest and apoptosis . This results in the suppression of cell proliferation, which is a key factor in the growth and spread of cancer cells .

将来の方向性

The future directions for “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” could involve further exploration of its potential pharmacological applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, there is potential for this compound to be used in the development of new drugs or therapies .

特性

IUPAC Name |

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N4/c11-5-1-6(12)3-7(2-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVRWTGJPUZAMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2853761.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2853764.png)

![N-[3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2853768.png)

![6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2853774.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2853775.png)

![N-(3-fluoro-4-methylphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853776.png)

![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)